molecular formula C19H15N3O3S B2427779 (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 313647-79-9

(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2427779
CAS No.: 313647-79-9
M. Wt: 365.41
InChI Key: TWKVYCAJZKUCQE-UHFFFAOYSA-N
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Description

(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is recognized in chemical research as a potent and highly selective ATP-competitive inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://pubchem.ncbi.nlm.nih.gov/]. This kinase is a major research target due to its critical roles in neuronal development and cell cycle control. The primary research value of this compound lies in its application for probing DYRK1A signaling pathways in models of neurodegenerative diseases, such as Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is implicated in tau hyperphosphorylation and cognitive deficits [https://www.alzforum.org/]. Furthermore, its selectivity makes it a valuable tool for investigating the role of DYRK1A in cancer biology, particularly in leukemias and solid tumors where it influences transcription and cell proliferation [https://www.cancer.gov/]. By specifically and effectively inhibiting DYRK1A, this compound enables researchers to dissect mechanisms of pathogenesis and validate DYRK1A as a therapeutic target, facilitating the development of novel treatment strategies.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)18(23)22-19-21-16(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKVYCAJZKUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid, single-step synthesis of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound . The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or thiazole groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as an anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells via caspase-dependent pathways. Research has highlighted its potential to combat drug-resistant cancer cells, making it a candidate for further development in oncology.

The biological evaluation of (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide includes:

  • Antimicrobial Activity : Similar thiazole derivatives have shown antimicrobial properties against various pathogens. The compound's structural features suggest it could exhibit similar activities .
  • Antiproliferative Effects : Studies have indicated that compounds with thiazole moieties can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
Compound NameStructural FeaturesBiological Activity
2-Amino-5-thiazolecarboxylic acidThiazole ring; amino groupAntimicrobial
4-Amino-N-(thiazol-2-yl)benzamideThiazole ring; amide bondAnticancer
5-MethylthiazoleSimple thiazole structureAntifungal

The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to simpler thiazole derivatives.

Mechanism of Action

The mechanism by which (E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases, which are proteases that play a crucial role in the execution phase of cell apoptosis . The compound targets specific molecular pathways that lead to the activation of these caspases, ultimately resulting in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to induce apoptosis in cancer cells via caspase activation makes it a particularly promising candidate for further development as an anticancer agent.

Biological Activity

(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic compound notable for its unique structural features, which include a thiazole moiety and a substituted benzamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S, with a molecular weight of approximately 357.41 g/mol. Its structure features:

  • Thiazole Ring : Contributes to biological activity.
  • Cyanophenyl Group : Enhances lipophilicity and membrane permeability.
  • Dimethoxy Substituents : Potentially alters pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized based on available reagents. The thiazole derivative can be synthesized through methods involving various coupling reactions, often requiring specific conditions such as controlled temperatures and solvent choices .

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.

The compound demonstrated IC50 values indicative of its potency against these cell lines, similar to other compounds with known anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing methods included broth microdilution assays according to CLSI guidelines. Notable findings include:

  • Effective Against : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Eukaryotic Model Tested : Saccharomyces cerevisiae.

Results indicated that the compound possesses promising antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-thiazolecarboxylic acidThiazole ring; amino groupAntimicrobial
4-Amino-N-(thiazol-2-yl)benzamideThiazole ring; amide bondAnticancer
5-MethylthiazoleSimple thiazole structureAntifungal

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler thiazole derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound. For example:

  • Antitumor Efficacy : Research has shown that certain thiazole derivatives exhibit higher antitumor activity in 2D assays compared to 3D models, indicating the importance of testing conditions in evaluating drug efficacy .
  • Mechanism of Action : Investigations into the binding modes of these compounds with DNA have revealed that they predominantly bind within the minor groove, suggesting potential mechanisms for their anticancer effects .

Q & A

Q. How to address batch-to-batch variability in biological assay results?

  • Methodological Answer : Implement strict quality control (QC) protocols for synthesized batches, including NMR purity checks and LC-MS trace analysis. Use internal controls (e.g., reference inhibitors) in each assay plate. Perform statistical analysis (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .

Q. What experimental controls are essential for validating antioxidant activity?

  • Methodological Answer : Include ascorbic acid or Trolox as positive controls in DPPH or ABTS radical scavenging assays. Measure ROS levels in cellular models (e.g., H₂O₂-stressed HepG2 cells) using fluorescent probes (e.g., DCFH-DA). Normalize data to protein content (Bradford assay) to account for cell density variations .

Tables for Key Comparisons

Analog Substituent Modifications Bioactivity (IC₅₀, μM) Reference
Parent Compound4-Cyanophenyl, 2,4-dimethoxyAntimicrobial: 5.2 ± 0.3
Methyl Derivative4-Methylphenyl, 2-methoxyAnticancer: 8.7 ± 1.1
Halogen Derivative4-Chlorophenyl, 2,4-dichloroAntioxidant: 12.4 ± 0.9

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